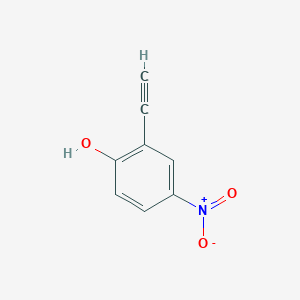

2-Ethynyl-4-nitrophenol

Vue d'ensemble

Description

2-Ethynyl-4-nitrophenol is a chemical compound with the molecular formula C8H5NO3 . It is used in various chemical processes and is commonly present in many chemical laboratories .

Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has been extensively studied . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . The reduction of 4-NP has been considered a universally accepted model catalytic reaction due to easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .Applications De Recherche Scientifique

Atmospheric Chemistry of Nitrophenols

Nitrophenols, including compounds related to 2-Ethynyl-4-nitrophenol, have significant relevance in atmospheric chemistry. They are formed through the atmospheric nitration of phenols, which can occur in both gas and liquid phases. The sources of atmospheric nitrophenols include direct emissions from combustion processes and secondary formation in the atmosphere. The atmospheric behavior of nitrophenols is crucial for understanding air quality and the formation of secondary organic aerosols. The detailed analytical techniques for nitrophenols, such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), highlight their environmental presence and transformation processes (Harrison et al., 2005).

Adsorption and Environmental Fate

Research on the adsorption behavior of phenol and 4-nitrophenol on granular activated carbon sheds light on the environmental fate and treatment of nitrophenol pollutants. Understanding the equilibrium models and kinetics of adsorption provides insights into water treatment technologies aimed at removing phenolic compounds from contaminated sources. This research emphasizes the importance of selecting appropriate adsorption models for environmental remediation efforts (Kumar et al., 2007).

Environmental and Biological Impact of Nitrophenols

The environmental fate and effects of certain nitrophenols used as lampricides in aquatic environments have been reviewed, revealing their transient effects on aquatic ecosystems and minimal long-term toxicological risks. This highlights the importance of understanding the ecological impact of nitrophenols, their degradation, and the potential for environmental recovery following exposure (Hubert, 2003).

Electron Transport System Activity

The role of nitrophenols in influencing electron transport system (ETS) activity in soil, sediment, and pure cultures has been explored. This research provides insights into the microbial bioactivity in environmental samples and the potential impact of nitrophenols on microbial metabolic processes. Understanding the factors influencing ETS activity can aid in assessing the health of various environmental matrices (Trevors, 1984).

Advanced Oxidation Processes

The degradation of organic pollutants, including acetaminophen, through advanced oxidation processes (AOPs) involves nitrophenol by-products. Research into these processes, by-products, and their biotoxicity is crucial for developing effective water treatment strategies and understanding the environmental impact of these pollutants. The study highlights the complexity of chemical transformations and the need for comprehensive assessments of degradation pathways and toxicity (Qutob et al., 2022).

Mécanisme D'action

- This collapse of the proton motive force disrupts the cell’s primary energy production process, which relies on the proton gradient to generate ATP (adenosine triphosphate) chemical energy .

- Cells may compensate by increasing glycolysis, but this is less efficient than oxidative phosphorylation .

- In the context of weight loss, increased energy expenditure occurs due to uncoupling, but at the cost of potential toxicity .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Orientations Futures

The future directions in the study of nitrophenols focus on environmentally friendly reduction methods and the use of nanostructured materials as catalysts for reduction . These studies aim to develop simple and effective methods for the transformation of nitrophenols into aminophenols with virtually no undesired by-products .

Analyse Biochimique

Biochemical Properties

Nitrophenols, a related group of compounds, have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, 2-chloro-4-nitrophenol, a chlorinated nitrophenol, is degraded by a Gram-negative bacterium via the 1,2,4-benzenetriol pathway . This process involves several enzymes, including a two-component FAD-dependent monooxygenase and a benzenetriol 1,2-dioxygenase

Cellular Effects

The cellular effects of 2-Ethynyl-4-nitrophenol are currently unknown. Nitrophenols have been shown to have various effects on cells. For example, 2,4-dinitrophenol, another nitrophenol, has been associated with both neuroprotective effects and serious side effects to various tissues . These effects may be due to the administration conditions

Molecular Mechanism

Nitrophenols, such as 4-nitrophenol, can undergo various reactions, including nitration of phenol using dilute nitric acid at room temperature . The resulting products can then be used in various applications, such as the synthesis of paracetamol

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are currently unknown. It is known that nitrophenols can undergo various changes over time. For example, 4-nitrophenol exists as a mixture of two forms, which can change color upon irradiation of sunlight

Dosage Effects in Animal Models

Studies on 2,4-dinitrophenol have shown that its effects can vary depending on the dose, time, and gender

Metabolic Pathways

The metabolic pathways that this compound is involved in are currently unknown. Nitrophenols are known to be involved in various metabolic pathways. For example, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium

Transport and Distribution

Nitrophenols are known to interact with various transporters and binding proteins

Subcellular Localization

The localization of proteins and other biomolecules can be predicted using various tools, such as DeepLoc 2.0, which uses a transformer-based protein language model to predict multi-label subcellular localization

Propriétés

IUPAC Name |

2-ethynyl-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h1,3-5,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGDPJSERRIBOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313669 | |

| Record name | 2-Ethynyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885951-98-4 | |

| Record name | 2-Ethynyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885951-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethynyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

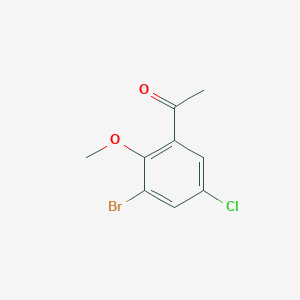

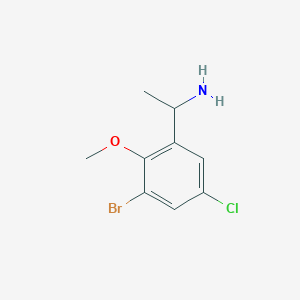

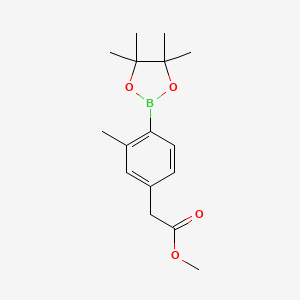

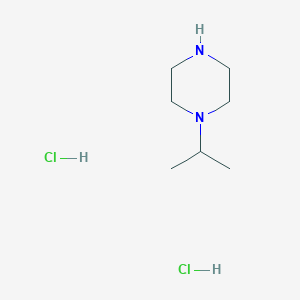

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trichloro-1-[4-(cyclohexylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3163751.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid](/img/structure/B3163760.png)

![4-fluoro-N-(2-(6-formyl-7-methoxybenzo[d][1,3]dioxol-5-yl)ethyl)-N-methylbenzamide](/img/structure/B3163768.png)

![2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B3163783.png)

![{[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B3163785.png)